molecular formula C6H6N6 B074722 2,4-Diaminopteridine CAS No. 1127-93-1

2,4-Diaminopteridine

Katalognummer B074722
CAS-Nummer: 1127-93-1
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: CITCTUNIFJOTHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diaminopteridine is a chemical compound with the molecular formula C6H6N6 . It is also known by other names such as Pteridine-2,4-diamine and 2,4-Pteridinediamine . The molecular weight of this compound is 162.15 g/mol .


Synthesis Analysis

Substituted 2,4-diaminopteridine derivatives have been prepared in moderate to good yield . Their structures were confirmed by 1H-NMR and MS spectroscopy, as well as by elemental analysis . A general synthetic approach to N, N,N′-trialkylated and N,N,N′N′-tetraalkylated 2,4-diaminopteridines has been described .


Molecular Structure Analysis

The molecular structure of 2,4-Diaminopteridine consists of a pteridine ring, which is a bicyclic ring system made up of pyrimidine and pyrazine rings . The InChI string representation of the molecule is InChI=1S/C6H6N6/c7-4-3-5 (10-2-1-9-3)12-6 (8)11-4/h1-2H, (H4,7,8,10,11,12) .


Chemical Reactions Analysis

2,4-Diaminopteridine derivatives have been identified as a new and promising class of radical scavengers, anti-inflammatory agents, and inhibitors of lipoxygenase . They have exhibited potent lipid antioxidant properties in several assays .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Diaminopteridine include a density of 1.6±0.1 g/cm3, boiling point of 507.4±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 44.9±0.3 cm3, and a molar volume of 101.0±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pteridines and Pterins

2,4-Diaminopteridine serves as a precursor in the synthesis of various pteridines and pterins, which are important compounds in biological systems. Researchers have synthesized a series of new 6-substituted 2,4-diaminopteridines and pterins by nucleophilic displacement reactions . These compounds are crucial as they are involved in C1-transfer and oxidative hydroxylation reactions, which are central to many metabolic processes .

Binding Affinity in Drug Design

The compound has been studied for its binding affinity to dihydrofolate reductases, which are key targets in drug design, particularly for cancer and bacterial infections. Binding energy calculations for complexes with 2,4-diaminopteridine have provided quantitative insights into the binding energetics, which is valuable for the prediction of binding energies of new inhibitors prior to their synthesis .

Neurological and Psychiatric Disease Research

Abnormal levels of tetrahydrobiopterin, a derivative of pteridines, have been associated with neurological and psychiatric diseases such as atypical phenylketonuria, Parkinson’s disease, inherited dystonia, senile dementia, and Alzheimer’s disease. 2,4-Diaminopteridine-related research could contribute to understanding and potentially treating these conditions .

Chemical Transformations and Functional Group Reactions

The compound is used in chemical transformations, including acid and base hydrolyses, which allow for the conversion of 2,4-diaminopteridines into corresponding pterins. This is significant for the study of reaction mechanisms and the development of synthetic methodologies .

Protein Interaction Studies

2,4-Diaminopteridine is utilized in the study of protein interactions, particularly in understanding how mutations affect the binding of drugs to their targets. This research is crucial for the development of more effective drugs with fewer side effects .

Biosynthesis Pathway Analysis

The biosynthesis of all pteridins involves a transformation from GTP into dihydroneopterin triphosphate, which is considered the mother substance of naturally occurring pteridines. 2,4-Diaminopteridine plays a role in this pathway, and its study helps in understanding the biosynthesis of biologically significant compounds .

Wirkmechanismus

Target of Action

The primary target of 2,4-Diaminopteridine is the presynaptic potassium channels . These channels play a crucial role in the regulation of the action potential of neurons and their blockade leads to an increase in presynaptic calcium concentrations .

Mode of Action

2,4-Diaminopteridine, being a quaternary ammonium compound, acts by blocking the presynaptic potassium channels . This blockade prolongs the action potential and subsequently increases the concentration of calcium in the presynaptic neurons . The increased calcium concentration then influences the release of neurotransmitters, affecting the overall neuronal signaling .

Biochemical Pathways

The action of 2,4-Diaminopteridine affects the phosphatidylinositol-3-kinase (PI3K) pathway . PI3K plays a key role in various cellular functions including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The inhibition of PI3K by 2,4-Diaminopteridine can therefore have significant effects on these cellular processes .

Pharmacokinetics

The pharmacokinetics of 2,4-Diaminopteridine involves its metabolism through acetylation to 3-N-acetylamifampridine . The systemic exposure to 2,4-Diaminopteridine is affected by the genetic differences in N-acetyl-transferase (NAT) enzymes (acetylator phenotype) and NAT2 genotype . The compound is excreted through the kidneys, with 19% unmetabolized and 74-81% as 3-N-acetylamifampridine .

Result of Action

The action of 2,4-Diaminopteridine leads to a reduction in the frequency of miniature endplate potentials of normal amplitude, and insufficient acetylcholine levels for the activation of postsynaptic muscle fibers following a single nerve impulse . This results in the reduction of the compound muscle action potential (CMAP) .

Zukünftige Richtungen

The 2,4-diaminopteridine core represents a new scaffold for lipoxygenase inhibition as well as sustaining anti-inflammatory properties . This suggests potential future directions in the development of new drugs for inflammation and related conditions .

Eigenschaften

IUPAC Name

pteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h1-2H,(H4,7,8,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITCTUNIFJOTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324980
Record name 2,4-Diaminopteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diaminopteridine

CAS RN

1127-93-1
Record name 2,4-Pteridinediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diaminopteridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diaminopteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-PTERIDINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTM432Q8P2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diaminopteridine
Reactant of Route 2
Reactant of Route 2
2,4-Diaminopteridine
Reactant of Route 3
Reactant of Route 3
2,4-Diaminopteridine
Reactant of Route 4
Reactant of Route 4
2,4-Diaminopteridine
Reactant of Route 5
Reactant of Route 5
2,4-Diaminopteridine
Reactant of Route 6
2,4-Diaminopteridine

Q & A

Q1: What is the primary biological target of 2,4-Diaminopteridine and its derivatives?

A1: 2,4-Diaminopteridine and its derivatives primarily target dihydrofolate reductase (DHFR) [, , ]. This enzyme plays a crucial role in the folic acid cycle, which is essential for the synthesis of purines, thymidylate, and several amino acids.

Q2: How does the interaction of 2,4-Diaminopteridine with DHFR impact downstream cellular processes?

A2: By inhibiting DHFR, 2,4-Diaminopteridines disrupt the folic acid cycle, leading to a depletion of tetrahydrofolate, a crucial cofactor for various metabolic reactions. This depletion ultimately hinders DNA, RNA, and protein synthesis, impacting cell growth and proliferation [, ].

Q3: Are there differences in the binding affinity of 2,4-Diaminopteridines towards DHFR from different species?

A3: Yes, significant differences in binding affinity exist. Studies have shown that structural modifications at the 6 and 7 positions of the pteridine ring can significantly influence selectivity for DHFR from different species, including microbial sources like Pneumocystis carinii and Toxoplasma gondii, compared to mammalian enzymes [, , ]. This selectivity is crucial for developing effective and safe antimicrobial and antiparasitic agents.

Q4: What is the molecular formula and weight of 2,4-Diaminopteridine?

A4: The molecular formula of 2,4-Diaminopteridine is C6H6N6 and its molecular weight is 162.15 g/mol.

Q5: Is there spectroscopic data available to characterize 2,4-Diaminopteridine?

A5: Yes, UV-Vis spectroscopy is commonly employed for the characterization of 2,4-Diaminopteridines [, ]. Additionally, techniques like NMR and mass spectrometry are utilized for structural elucidation and identification of these compounds [, ].

Q6: How has computational chemistry contributed to understanding 2,4-Diaminopteridines?

A6: Computational methods, like molecular docking and free-energy perturbation calculations, are valuable tools for predicting binding modes and affinities of 2,4-Diaminopteridine derivatives to DHFR [, , ]. These methods provide insights into the structural features influencing binding, thereby guiding the design of new inhibitors with improved potency and selectivity.

Q7: What are the key structural features influencing the activity and selectivity of 2,4-Diaminopteridines?

A7: Research indicates that substituents at the 6 and 7 positions of the pteridine ring greatly impact activity and selectivity. For instance, bulky lipophilic groups at these positions often enhance selectivity towards microbial DHFR over mammalian DHFR [, ]. Additionally, the presence and nature of substituents at the N10 position can affect potency and pharmacological properties [].

Q8: Can you provide an example of how SAR studies have guided the development of improved 2,4-Diaminopteridine-based inhibitors?

A8: Studies investigating the replacement of the benzoyl group in methotrexate with a 1-naphthoyl group demonstrated that this modification could lead to increased inhibitory potency against specific tumor cell lines []. Such findings highlight the importance of SAR studies in optimizing the structure of 2,4-Diaminopteridines for enhanced activity and selectivity against specific targets.

Q9: What analytical techniques are employed to determine the concentration of methotrexate, a prominent 2,4-Diaminopteridine derivative, in biological samples?

A9: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely used technique for analyzing methotrexate in plasma and other biological matrices [, ]. This method often involves an oxidation step to convert methotrexate into highly fluorescent 2,4-diaminopteridine-6-carboxylic acid, enabling sensitive detection and quantification.

Q10: What are the known mechanisms of resistance to 2,4-Diaminopteridine antifolates?

A10: Resistance mechanisms to 2,4-Diaminopteridine antifolates can involve mutations in the DHFR enzyme, leading to reduced binding affinity for the inhibitors []. Additionally, altered drug transport, such as decreased uptake or increased efflux of the antifolate, can contribute to resistance [].

Q11: Is there cross-resistance between different classes of antifolates?

A11: Yes, cross-resistance has been observed between different classes of antifolates, such as 2,4-diaminopteridines, 2,4-diaminopyrimidines, and 2,4-diaminoquinazolines. This cross-resistance often involves shared resistance mechanisms, such as mutations in the DHFR enzyme [].

Q12: What are some of the future directions in 2,4-Diaminopteridine research?

A12: Ongoing research focuses on designing and synthesizing novel 2,4-Diaminopteridine derivatives with improved pharmacological properties, such as enhanced potency, selectivity, and pharmacokinetic profiles. Exploring new targets beyond DHFR, such as other enzymes in the folate pathway or unrelated pathways, is another promising avenue for future research.

Q13: Beyond their use as antimicrobial and anticancer agents, are there other potential applications of 2,4-Diaminopteridines?

A13: Yes, the unique chemical structure and biological properties of 2,4-Diaminopteridines make them attractive scaffolds for developing therapeutics for a wider range of diseases. These include inflammatory diseases, parasitic infections, and even cancer immunotherapy, highlighting their versatility as a privileged scaffold in medicinal chemistry [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.